5-(Piperidin-1-yl)nicotinic acid
Overview
Description
5-(Piperidin-1-yl)nicotinic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₂. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a piperidinyl group.
Mechanism of Action
Target of Action
5-(Piperidin-1-yl)nicotinic acid is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been found to exhibit a wide range of biological activities and are utilized in various therapeutic applications . .
Mode of Action
The mode of action of piperidine derivatives can vary depending on the specific compound. For instance, some piperidine derivatives have been found to inhibit certain enzymes or receptors, leading to therapeutic effects . .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. For instance, some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . .
Biochemical Analysis
Biochemical Properties
5-(Piperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular redox reactions. The compound’s piperidine ring is known to form hydrogen bonds with active site residues of these enzymes, thereby influencing their catalytic activities. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to enhance neurotransmitter release by modulating ion channel activities. It influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to altered gene expression and metabolic changes. In cancer cells, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, its interaction with NAD-dependent dehydrogenases results in the inhibition of these enzymes, leading to reduced cellular respiration and energy production. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This compound also affects the phosphorylation status of key signaling proteins, thereby influencing various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. In in vitro studies, short-term exposure to this compound results in immediate changes in enzyme activities and cell signaling, while long-term exposure can lead to sustained alterations in gene expression and cellular metabolism. In vivo studies have shown that the compound’s effects on cellular function can persist for several days after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive functions and reduce anxiety-like behaviors in rodents. At higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are key regulators of NAD biosynthesis. The compound’s influence on these enzymes can alter metabolic flux and affect the levels of various metabolites, including NAD and its derivatives. These interactions underscore the compound’s potential impact on cellular energy homeostasis and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes. The compound’s distribution is influenced by its affinity for these transporters, as well as its binding to plasma proteins. This affects its localization and accumulation in different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins. It can also be found in the nucleus, where it influences gene expression by modulating transcription factor activities. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing the compound to specific subcellular compartments. These modifications can affect the compound’s stability and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where nicotinic acid is treated with piperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(Piperidin-1-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which lacks the piperidinyl group.
Piperidine: A simple heterocyclic amine that forms the basis of the piperidinyl group.
Pyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness: 5-(Piperidin-1-yl)nicotinic acid is unique due to the presence of both the nicotinic acid and piperidinyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-piperidin-1-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDWYCKLOPCIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406235 | |
Record name | 5-(piperidin-1-yl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878742-33-7 | |
Record name | 5-(piperidin-1-yl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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